

Azetidine vs. Piperidine Linkers for Protein Degradation: A Head-to-Head Comparison

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Compound of Interest

Compound Name: Methyl 4-(3-azetidinylloxy)benzoate

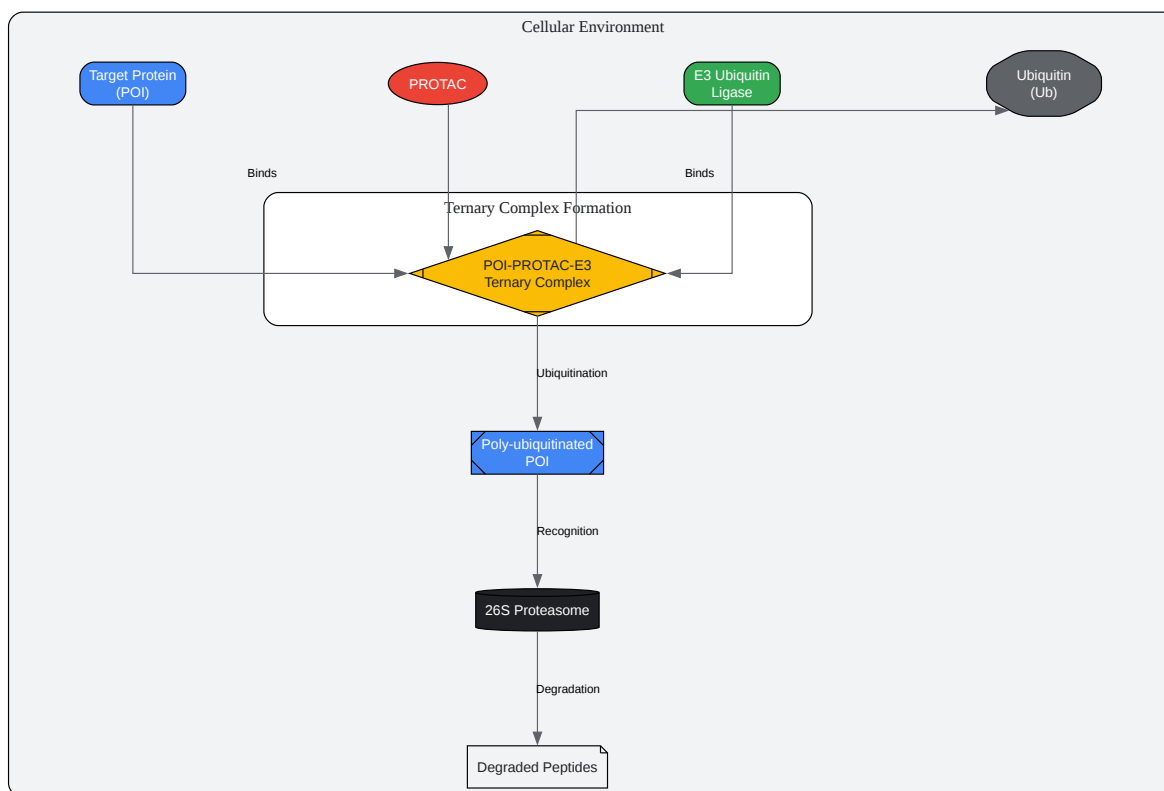
Cat. No.: B1394832

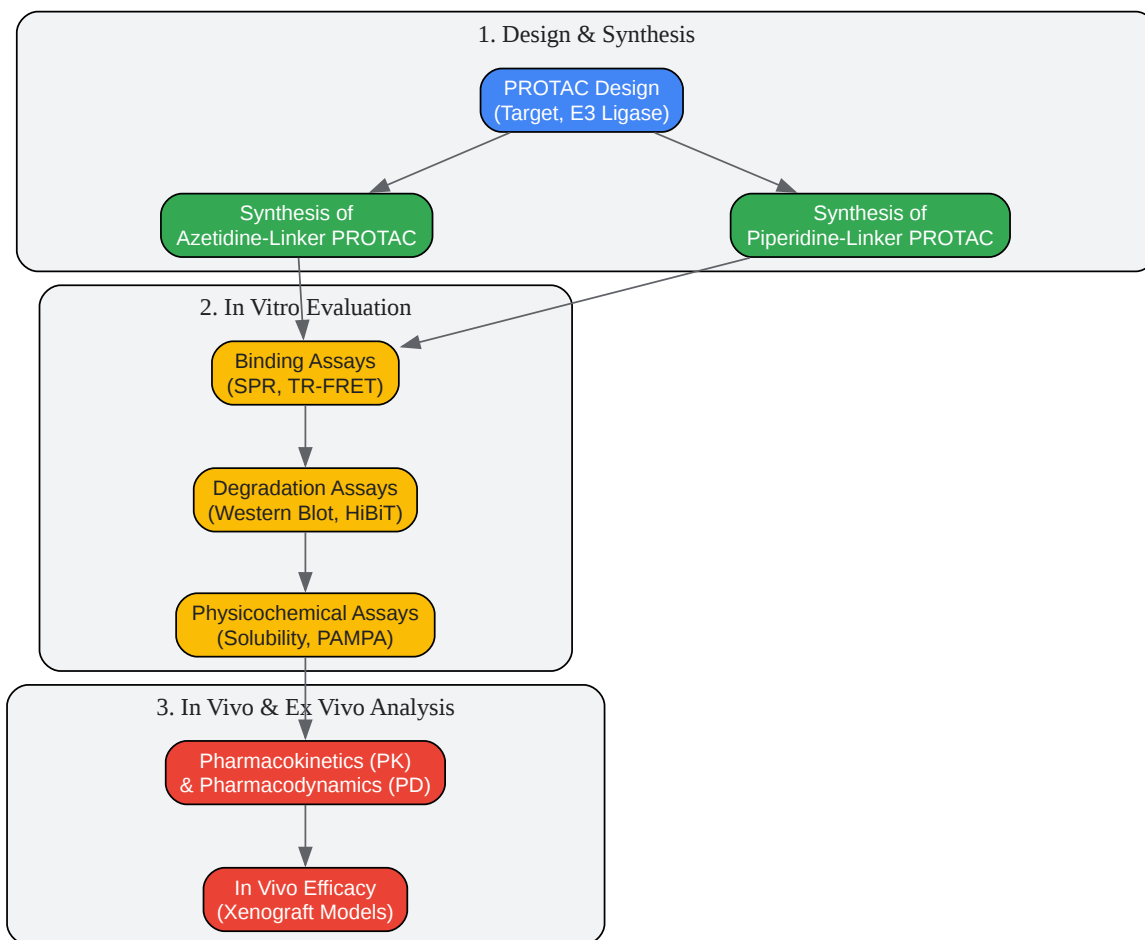
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In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3-binding ligands is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides a detailed comparison of two important classes of saturated heterocyclic linkers: azetidine (a 4-membered ring) and piperidine (a 6-membered ring).

Mechanism of Action: The Role of the Linker

PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase. The linker's role is not merely to connect the two ligands but to orient them in a spatially favorable manner to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). The linker's length, rigidity, and composition dictate the geometry of this complex, which in turn affects the efficiency of ubiquitin transfer to the POI.





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Phone: (601) 213-4426
Email: info@benchchem.com